N-Ethenyl-N-ethylmethaniminium
Description
Significance of Iminium Ions as Reactive Intermediates in Modern Synthesis
Iminium ions are of paramount importance in modern organic synthesis due to their ability to act as potent electrophiles, thereby activating substrates towards nucleophilic attack. acs.org This activation strategy, often referred to as iminium catalysis, has emerged as a powerful tool for the construction of complex molecular architectures. numberanalytics.com
The significance of iminium ions stems from several key features:
Enhanced Electrophilicity: The formation of an iminium ion from a carbonyl compound significantly increases the electrophilicity of the α,β-unsaturated system, facilitating reactions that would otherwise be sluggish or require harsh conditions. acs.orgsapub.org This "LUMO-lowering" effect makes the β-carbon of an α,β-unsaturated aldehyde or ketone more susceptible to attack by weak nucleophiles. sapub.orgunl.pt
Stereocontrol: Chiral secondary amines can be used as catalysts to generate chiral iminium ions, which in turn can direct the stereochemical outcome of a reaction, leading to the formation of enantiomerically enriched products. numberanalytics.com This has been a cornerstone in the development of asymmetric organocatalysis.
Versatility in Bond Formation: Iminium ion catalysis has been successfully applied to a wide array of chemical transformations, including cycloadditions, conjugate additions, and domino reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net
Applications in Total Synthesis: The reliability and predictability of iminium ion-mediated reactions have made them indispensable in the total synthesis of natural products and pharmaceuticals. numberanalytics.com
The reactivity of iminium ions allows for a diverse range of transformations. They can undergo nucleophilic addition, act as dienophiles in Diels-Alder reactions, and participate in various cyclization reactions. numberanalytics.comacs.org The hydrolysis of the resulting enamine or imine regenerates the catalyst and yields the functionalized product, completing the catalytic cycle. wikipedia.orgsapub.org
Historical Development and Conceptual Evolution of Iminium Activation in Catalysis
The concept of iminium ion involvement in chemical reactions predates the formal establishment of iminium catalysis as a distinct field. Early examples can be traced back to classic named reactions. For instance, the Knoevenagel condensation, first described in 1894, was later proposed to proceed through an iminium intermediate. acs.org Similarly, the Mannich reaction, discovered in the early 20th century, involves the formation of an iminium ion from an amine and an aldehyde. nih.gov
The understanding of iminium catalysis evolved significantly over the 20th century:
Early Mechanistic Insights: In the 1930s, the conjugate addition of water to crotonaldehyde (B89634) catalyzed by aminium salts was reported, providing an early example of an iminium-catalyzed conjugate addition. acs.org
The Rise of Enamine-Iminium Duality: The 1960s and 1970s saw a greater appreciation for the role of iminium ions in the formation of enamines, which are also crucial intermediates in organocatalysis. unl.pt The interconversion between iminium ions and enamines highlighted the dual reactivity modes possible with amine catalysis.
Landmark Developments in Asymmetric Catalysis: A significant breakthrough occurred in 2000 when MacMillan and co-workers introduced the concept of "LUMO-lowering" activation using chiral secondary amine catalysts. acs.orgunl.pt This work demonstrated the utility of iminium catalysis for highly enantioselective Diels-Alder reactions and firmly established organocatalysis as a major pillar of modern synthetic chemistry. researchgate.net
This conceptual evolution has transformed the way chemists approach the synthesis of chiral molecules, offering a powerful and environmentally benign alternative to traditional metal-based catalysts. sapub.org
Data Tables
Table 1: General Properties of Iminium Ions
| Property | Description |
| Structure | [R¹R²C=NR³R⁴]⁺ |
| Key Feature | Electrophilic carbon atom double-bonded to a positively charged nitrogen. wikipedia.org |
| Formation | Typically formed by the condensation of a secondary amine with an aldehyde or ketone. wikipedia.org |
| Reactivity | Act as potent electrophiles, susceptible to attack by a wide range of nucleophiles. acs.org |
| Role in Catalysis | Key intermediates in iminium catalysis, lowering the LUMO of α,β-unsaturated carbonyls. sapub.orgunl.pt |
Table 2: Inferred Properties of N-Ethenyl-N-ethylmethaniminium
| Property | Inferred Value/Description |
| Molecular Formula | C₅H₁₀N⁺ |
| IUPAC Name | This compound |
| Structure | [CH₂=N⁺(CH₂CH₃)(CH=CH₂)] |
| Reactivity Profile | Expected to be a highly reactive electrophile due to the iminium core. The presence of the vinyl group may allow for participation in cycloaddition reactions or polymerization. |
| Potential Synthetic Applications | Could potentially serve as a building block in the synthesis of nitrogen-containing heterocyclic compounds or as an intermediate in functionalization reactions. |
Structure
3D Structure
Properties
CAS No. |
182165-72-6 |
|---|---|
Molecular Formula |
C5H10N+ |
Molecular Weight |
84.14 g/mol |
IUPAC Name |
ethenyl-ethyl-methylideneazanium |
InChI |
InChI=1S/C5H10N/c1-4-6(3)5-2/h4H,1,3,5H2,2H3/q+1 |
InChI Key |
XJHWBHMCQCITBR-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C)C=C |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity of N Ethenyl N Ethylmethaniminium in Catalysis
Iminium Catalysis: Principles and Activation Modes
Iminium catalysis operates on the principle of transiently converting a carbonyl compound into a more reactive electrophilic species. numberanalytics.com The condensation of a secondary amine catalyst with an aldehyde or ketone substrate generates a positively charged iminium ion. numberanalytics.comacs.org This process effectively lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. nobelprize.orgtum.de The reaction is catalytic because the amine is regenerated in the final hydrolysis step. numberanalytics.com
LUMO-Lowering Activation by N-Ethenyl-N-ethylmethaniminium
The formation of an this compound ion from the condensation of a secondary amine, such as diethylamine, with an α,β-unsaturated aldehyde like acrolein, is a prime example of LUMO-lowering activation. nobelprize.orgtum.de The positive charge on the nitrogen atom withdraws electron density from the conjugated π-system, significantly reducing the energy of the LUMO. nobelprize.orgnih.gov This enhanced electrophilicity facilitates reactions with a wide range of nucleophiles. tum.de
While the "LUMO-lowering" concept has been a widely accepted rationale for the increased reactivity in iminium-catalyzed reactions, recent computational studies suggest a more nuanced picture. rsc.orgucm.es State-of-the-art quantum chemical calculations on Diels-Alder reactions have indicated that while the LUMO of the dienophile is indeed lowered, the total orbital interactions may not be the sole driver of the reaction acceleration. rsc.org These studies propose that a significant reduction in the steric (Pauli) repulsion between the interacting orbitals of the dienophile and the diene is a crucial factor contributing to the enhanced reactivity. rsc.orgucm.es This "Pauli repulsion-lowering" mechanism suggests that the catalyst not only activates the substrate electronically but also pre-organizes the transition state to minimize steric clashes. ucm.es
Catalytic Cycle Elucidation in this compound Mediated Reactions
The catalytic cycle in reactions mediated by iminium ions like this compound generally involves a series of well-defined steps. nobelprize.orgnumberanalytics.com The elucidation of these cycles often relies on a combination of experimental techniques, such as NMR spectroscopy and mass spectrometry, and computational modeling. uni-regensburg.deuni-giessen.de
The cycle typically commences with the condensation of the amine catalyst with the aldehyde or ketone substrate to form the key iminium ion intermediate. numberanalytics.com This is followed by the nucleophilic attack on the activated substrate. The final step involves the hydrolysis of the resulting adduct to release the product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.comnih.gov
Computational studies, particularly using Density Functional Theory (DFT), have become an invaluable tool for mapping the energy profiles of these catalytic cycles. researchgate.netnih.gov These investigations help in identifying transition states, reaction intermediates, and the rate-determining step of the reaction. rsc.orgacs.org For instance, in some iminium-catalyzed reactions, computational analysis has suggested that the formation of the iminium ion itself can be the rate-determining step. rsc.org Furthermore, these studies can reveal the influence of co-catalysts or solvents on the reaction mechanism and energetics. nih.govresearchgate.net
Stereochemical Control and Asymmetric Induction via this compound Intermediates
A major advantage of iminium catalysis is the ability to achieve high levels of stereocontrol, leading to the synthesis of enantioenriched products. numberanalytics.com This is accomplished through the use of chiral amine catalysts that create a chiral environment around the reactive iminium ion intermediate. nih.gov
Chiral Catalyst Design for Enantioselective Transformations
The design of effective chiral amine catalysts is central to achieving high enantioselectivity in iminium-catalyzed reactions. nobelprize.orgcaltech.edu A variety of chiral scaffolds have been developed, with imidazolidinones, prolinol derivatives, and cinchona alkaloids being prominent examples. nobelprize.orgnih.govprinceton.edu
The design principles for these catalysts often focus on creating a well-defined steric environment that shields one face of the iminium ion, directing the nucleophilic attack to the other face. princeton.edu For example, in the design of certain imidazolidinone catalysts, a bulky substituent on the catalyst framework effectively blocks one prochiral face of the activated olefin, leaving the other face exposed for the incoming nucleophile. princeton.edu The catalyst's structure also influences the E/Z geometry of the iminium ion, which is crucial for predictable stereochemical outcomes. princeton.edu The development of novel catalysts can also be guided by understanding and exploiting specific stereoelectronic effects, such as the fluorine-iminium ion gauche effect, to pre-organize reactive intermediates. nih.gov
Transition State Modeling for Asymmetric Induction
Transition state modeling, primarily through computational methods, plays a critical role in understanding the origins of asymmetric induction in iminium catalysis. acs.org By calculating the energies of the competing transition states leading to the different stereoisomers, researchers can predict and rationalize the observed enantioselectivity. acs.org
These models reveal the crucial non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst, the substrate, and the nucleophile in the stereodetermining transition state. acs.org For instance, in certain Diels-Alder reactions, a hydrogen bond between the ammonium (B1175870) group of the catalyst and the dienophile has been proposed as a key interaction for high enantioselectivity. acs.org DFT calculations can provide detailed three-dimensional structures of these transition states, offering a molecular-level understanding of how chiral information is transferred from the catalyst to the product. acs.orgacs.org These computational insights are invaluable for the rational design of new and more effective chiral catalysts. acs.org
Specific Reaction Classes Mediated by this compound (or Analogous Iminium Ions)
The activation of α,β-unsaturated carbonyl compounds through the formation of iminium ions, such as this compound and its analogues, has enabled a wide range of important chemical transformations. This strategy has proven particularly effective in cycloaddition reactions, conjugate additions, and Friedel-Crafts alkylations.
One of the earliest and most significant applications of iminium ion catalysis is in the Diels-Alder reaction . nobelprize.org The condensation of a chiral amine with an α,β-unsaturated aldehyde generates a highly reactive dienophile, which then undergoes a [4+2] cycloaddition with a diene. acs.org This approach has been successfully employed to achieve high yields and enantioselectivities in the synthesis of complex cyclic structures. rsc.orgresearchgate.net
Michael additions , or conjugate additions, represent another major class of reactions facilitated by iminium ion catalysis. organic-chemistry.org In this case, the enhanced electrophilicity of the β-carbon of the iminium ion makes it susceptible to attack by a variety of soft nucleophiles, including malonates, nitroalkanes, and indoles. acs.orgacs.org This methodology provides a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgacs.org
The Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds has also been effectively catalyzed by iminium ion formation. acs.orgcore.ac.uk Chiral amine catalysts activate α,β-unsaturated aldehydes, which then undergo conjugate addition with nucleophiles such as indoles, pyrroles, and furans. caltech.edunih.gov This has proven to be a versatile method for the synthesis of enantioenriched heterocyclic compounds. acs.orgcore.ac.uk
Below is a table summarizing these key reaction classes with representative examples.
| Reaction Class | Substrate (Aldehyde/Ketone) | Nucleophile/Diene | Catalyst Type | Product Type |
| Diels-Alder Reaction | α,β-Unsaturated Aldehyde | Cyclopentadiene (B3395910) | Chiral Imidazolidinone | Chiral Bicyclic Adduct |
| Michael Addition | α,β-Unsaturated Aldehyde | Nitromethane | Chiral Proline Derivative | γ-Nitroaldehyde |
| Friedel-Crafts Alkylation | α,β-Unsaturated Aldehyde | Indole | Chiral Imidazolidinone | Chiral Indole Adduct |
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, represent a powerful tool for the construction of six-membered rings. libretexts.org The this compound ion can function as a potent dienophile in these transformations due to the electron-withdrawing nature of the iminium group, which activates the vinyl moiety for reaction with a conjugated diene. libretexts.org
The stereoselectivity of these reactions is a subject of significant research interest. Computational studies on analogous systems, such as the Diels-Alder reaction of N-2-butenylidene-N-1-ethyl-N-methylmethanaminium cation with cyclopentadiene, have revealed that the endo:exo selectivity can be influenced by factors like steric hindrance and the reaction medium. nih.gov For instance, steric interactions between the cyclopentadiene ring and the ethyl group on the iminium ion can favor the formation of the exo product. nih.gov The transition states in these reactions are typically concerted and asynchronous, leading directly to the cycloadducts without the formation of a stepwise intermediate. nih.gov
The reactivity of dienophiles in Diels-Alder reactions is governed by the energy gap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. chim.it this compound, with its low-lying LUMO, is well-suited to participate in normal electron demand Diels-Alder reactions with electron-rich dienes. chim.it
| Diene | Dienophile | Reaction Type | Key Features |
| Conjugated Diene | This compound | [4+2] Cycloaddition (Diels-Alder) | Formation of a six-membered ring. libretexts.org |
| Cyclopentadiene | N-2-butenylidene-N-1-ethyl-N-methylmethanaminium | [4+2] Cycloaddition (Diels-Alder) | Stereoselectivity influenced by sterics and solvent. nih.gov |
Conjugate Addition Reactions (e.g., Michael Additions)
Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile to an α,β-unsaturated system. organic-chemistry.orgmasterorganicchemistry.com The this compound ion serves as an excellent Michael acceptor due to the electrophilicity of its β-carbon. wikipedia.org A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. masterorganicchemistry.com
The mechanism of the Michael addition typically involves three steps: the formation of a nucleophile (often an enolate), the conjugate addition of the nucleophile to the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com The reaction is thermodynamically controlled and is driven by the formation of a stable carbon-carbon single bond. organic-chemistry.org
The scope of nucleophiles in Michael additions is broad, encompassing doubly stabilized carbon nucleophiles like β-ketoesters and malonates. lscollege.ac.in The resulting products bear a useful 1,5-dicarbonyl or related structural motif. lscollege.ac.in Variations such as the aza-Michael reaction involve the addition of nitrogen nucleophiles. wikipedia.org
| Michael Acceptor | Nucleophile | Reaction Type | Key Features |
| This compound | Enolate | Michael Addition | Forms a new C-C bond at the β-carbon. wikipedia.org |
| α,β-Unsaturated Carbonyl | Amine | Aza-Michael Addition | 1,4-addition of a nitrogen nucleophile. wikipedia.org |
| α,β-Unsaturated Ketone | Malonate | Michael Addition | Creates a 1,5-dicarbonyl compound. lscollege.ac.in |
Cross-Coupling Methodologies
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with the aid of a metal catalyst, typically palladium or nickel. sigmaaldrich.com While the direct use of an this compound salt as a coupling partner in standard cross-coupling protocols is not extensively documented, the underlying principles of activating C-N bonds are relevant.
The challenge in using amides and related compounds as electrophiles in cross-coupling lies in the strength of the C-N bond due to resonance stabilization. nih.gov However, recent advancements have demonstrated the feasibility of nickel- and palladium-catalyzed cross-coupling reactions involving the cleavage of amide C-N bonds. nih.gov The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition of the electrophile to a Pd(0) catalyst, transmetalation with a nucleophile, and reductive elimination to furnish the product and regenerate the catalyst. nih.gov
The development of specialized ligands, such as Buchwald-type dialkylbiarylphosphines and N-heterocyclic carbenes (NHCs), has been crucial in expanding the scope and efficiency of cross-coupling reactions. nih.gov These ligands can be tuned to modulate the steric and electronic properties of the metal center, facilitating challenging bond activations. nih.gov
| Electrophile | Nucleophile | Catalyst System | Reaction Type |
| Aryl Halide | Organoborane | Palladium/Ligand | Suzuki-Miyaura Coupling |
| Amide | Alcohol | Nickel/Ligand | Esterification via C-N cleavage nih.gov |
| Aryl Halide | Amine | Palladium/Ligand | Buchwald-Hartwig Amination orgsyn.org |
Radical Addition Pathways
Radical addition reactions offer a complementary approach to ionic processes for the formation of new chemical bonds. Recent studies have highlighted the importance of radical additions in the formation of vinyl- and ethyl-containing molecules. arxiv.org While direct studies on this compound in this context are limited, the general principles of radical addition to alkenes are applicable.
The addition of radicals, such as the hydroxyl radical (•OH) or a hydrogen atom (H•), to an alkene like ethylene (B1197577) proceeds rapidly and can initiate a cascade of further reactions. arxiv.org In the context of this compound, the addition of a radical to the vinyl group would generate a new radical species, which could then undergo further transformations, such as hydrogen abstraction or subsequent additions. The regioselectivity of the initial radical attack would be influenced by the electronic properties of the iminium group.
Cascade and Domino Reactions
Cascade or domino reactions, where a single event triggers a series of subsequent transformations to build molecular complexity in one pot, are highly efficient synthetic strategies. The reactivity of this compound makes it an ideal participant in such sequences.
For instance, a Michael addition to an this compound derivative could be followed by an intramolecular aldol (B89426) or Claisen condensation, leading to the rapid assembly of complex cyclic structures. A classic example of a tandem sequence is the Robinson annulation, which combines a Michael addition with an intramolecular aldol reaction. lscollege.ac.in
Furthermore, formal [2+2+2] cycloaddition strategies can proceed through a cascade of pericyclic reactions. An intramolecular ene reaction can generate a reactive vinylallene intermediate, which then undergoes a [4+2] cycloaddition with a dienophile. mit.edu The high reactivity of such in situ generated dienes allows for cycloadditions with otherwise unreactive partners. mit.edu
Cooperative Catalysis Involving this compound
Cooperative catalysis, where two or more catalysts work in concert to promote a transformation that is not efficiently achieved by either catalyst alone, has emerged as a powerful concept in synthesis. nih.gov The this compound ion, often generated in situ from an amine and an α,β-unsaturated aldehyde or ketone, is a key intermediate in many cooperative catalytic systems.
One prominent example is the combination of aminocatalysis and transition metal catalysis. In this scenario, a chiral secondary amine catalyst forms a chiral enamine or enaminium ion, which then participates in a transition metal-catalyzed reaction. This approach allows for the enantioselective functionalization of carbonyl compounds.
Palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, provides a platform for the simultaneous functionalization of both the ortho and ipso positions of aryl halides. nih.gov This methodology merges the principles of cross-coupling and ortho-C-H activation. nih.gov While not directly involving a pre-formed this compound salt, the concepts of combining different catalytic cycles are highly relevant to the potential applications of this reactive intermediate in more complex transformations.
Another area of cooperative catalysis involves the use of bifunctional catalysts, such as tertiary amino-thioureas. nih.gov In these systems, the tertiary amine can activate a nucleophile, while the thiourea (B124793) moiety activates an electrophile, leading to a highly organized transition state and enhanced reactivity and selectivity. nih.gov The generation of an this compound-type intermediate from an enal and a secondary amine could be coupled with a second catalyst that activates the nucleophile for a conjugate addition, representing a plausible cooperative catalytic cycle.
Spectroscopic Characterization Techniques for N Ethenyl N Ethylmethaniminium Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For N-Ethenyl-N-ethylmethaniminium, specific chemical shifts and coupling constants would be anticipated.
In ¹H NMR spectroscopy , the protons of the vinyl group (ethenyl) are expected to appear in the olefinic region. The geminal protons on the terminal carbon of the vinyl group would likely resonate at a different chemical shift than the proton on the carbon adjacent to the nitrogen. The positive charge on the nitrogen atom would deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield) compared to a neutral N-vinyl amine. The protons of the ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, with their exact chemical shifts also influenced by the proximity of the positively charged nitrogen. The proton on the methaniminium (B15471056) carbon (N=CH) would be significantly deshielded and appear far downfield.
In ¹³C NMR spectroscopy , the carbons of the iminium functionality (C=N⁺) would be highly deshielded and thus resonate at a low field. The carbons of the vinyl group would also be in the olefinic region, with the carbon atom directly attached to the nitrogen showing a downfield shift due to the electron-withdrawing effect of the iminium nitrogen. The carbons of the ethyl group would appear in the aliphatic region, with the methylene carbon being more deshielded than the methyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| N=C H | ~8.0 - 9.0 | ~160 - 170 |
| N-C H=CH₂ | ~6.0 - 7.0 | ~130 - 140 |
| N-CH=C H₂ | ~5.0 - 6.0 | ~100 - 110 |
| N-C H₂-CH₃ | ~3.5 - 4.5 | ~50 - 60 |
| N-CH₂-C H₃ | ~1.5 - 2.5 | ~10 - 20 |
Note: These are estimated values based on analogous structures and are subject to solvent and counter-ion effects.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
In the IR spectrum of this compound, a strong absorption band corresponding to the C=N⁺ stretching vibration of the iminium group would be a key diagnostic feature, typically appearing in the range of 1640-1690 cm⁻¹. The C=C stretching vibration of the vinyl group would also be present, likely around 1620-1650 cm⁻¹. The out-of-plane bending vibrations of the vinyl C-H bonds would give rise to characteristic absorptions in the 880-990 cm⁻¹ region. The C-H stretching vibrations of the aliphatic ethyl group and the vinyl group would be observed in the 2850-3100 cm⁻¹ range. The presence of a positive charge on the nitrogen can influence the intensity and position of these bands.
Raman spectroscopy would complement the IR data. The C=N⁺ and C=C stretching vibrations are expected to be strong and easily observable in the Raman spectrum. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where water absorption can interfere with IR measurements.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| C=N⁺ Stretch (Iminium) | 1640 - 1690 | Strong |
| C=C Stretch (Vinyl) | 1620 - 1650 | Strong |
| Vinyl C-H Stretch | 3010 - 3095 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Vinyl C-H Bend (out-of-plane) | 880 - 990 | Medium |
X-ray Crystallography for Solid-State Structural Elucidation
The crystal structure would reveal the planarity of the iminium and vinyl groups. It would also detail the geometry around the nitrogen atom and the relative orientation of the ethyl and ethenyl substituents. The bond length of the C=N⁺ double bond would be a key parameter, expected to be shorter than a C-N single bond but potentially slightly longer than a typical C=N double bond due to the delocalization of the positive charge. The crystal packing would be influenced by the nature of the counter-ion, with potential for hydrogen bonding or other intermolecular interactions. cdnsciencepub.com The analysis of crystal structures of related N-vinyl compounds has confirmed the influence of substituents on the molecular geometry. rsc.org
Table 3: Expected Crystallographic Parameters for this compound Salt
| Parameter | Expected Value |
| Crystal System | Dependent on counter-ion and packing |
| Space Group | Dependent on counter-ion and packing |
| C=N⁺ Bond Length | ~1.28 - 1.32 Å |
| C=C Bond Length | ~1.32 - 1.35 Å |
| N-C (ethyl) Bond Length | ~1.47 - 1.50 Å |
| C-N-C Bond Angle | ~120° (approaching sp² hybridization) |
Applications of N Ethenyl N Ethylmethaniminium in Complex Organic Synthesis and Advanced Materials
Total Synthesis of Natural Products and Architecturally Complex Molecules
There is no available scientific literature that describes the use of N-Ethenyl-N-ethylmethaniminium in the total synthesis of natural products or other architecturally complex molecules. The successful synthesis of such targets often relies on well-characterized reagents and intermediates whose reactivity and selectivity are predictable and have been thoroughly documented. The absence of this compound from this context suggests it has not been employed as a key building block or catalyst in any reported synthetic campaigns.
Synthesis of Nitrogen-Containing Heterocycles and Alkaloid Scaffolds
Nitrogen-containing heterocycles and alkaloids are immensely important classes of organic compounds, frequently targeted in synthetic endeavors due to their biological activities. rsc.orgmdpi.comnih.govbeilstein-journals.orgpitt.edu The construction of these scaffolds often involves the formation of carbon-nitrogen bonds, a process where iminium ion chemistry can play a pivotal role. rsc.orgrsc.org For instance, the synthesis of various alkaloid frameworks has been achieved through intramolecular C–N bond formations. rsc.org Ynamines, which are structurally related to the proposed N-vinyl component, are known to be valuable in the synthesis of heterocycles. clockss.org However, there are no specific examples or methodologies in the published literature that utilize this compound for the synthesis of these important nitrogenous compounds. The synthesis of alkaloids is a diverse field, with many strategies employed to construct their intricate structures. mdpi.comnih.govnih.govthieme.de
Role in Dynamic Covalent Chemistry (DCC)
Dynamic Covalent Chemistry (DCC) relies on the reversible formation and cleavage of covalent bonds to create dynamic chemical systems. Imines and related C=N bonds are frequently employed in DCC due to the reversible nature of their formation from amines and carbonyl compounds. While the iminium ion structure suggests a potential for dynamic behavior, there is no research to be found that explores the application of this compound in this field.
Utility in Process Intensification and Continuous Manufacturing
Process intensification and continuous manufacturing are modern approaches in chemical production that aim for more efficient, safer, and sustainable processes. The use of highly reactive intermediates is often a key aspect of these strategies, as their short lifetimes can be well-controlled in continuous flow reactors. While the hypothetical reactivity of this compound might make it a candidate for such applications, there is no documented use or study of this specific compound in the context of process intensification or continuous manufacturing.
Theoretical and Computational Studies of N Ethenyl N Ethylmethaniminium
Quantum Chemical Calculations of Electronic Structure and Reactivity
No specific studies detailing the quantum chemical calculations of the electronic structure or reactivity of N-Ethenyl-N-ethylmethaniminium were found.
Prediction of Reaction Mechanisms and Transition States
There is no available research predicting the reaction mechanisms or detailing the transition states for reactions involving this compound.
Modeling of Stereoselectivity and Enantiocontrol
Computational models focusing on the stereoselectivity and enantiocontrol in reactions of this compound are not present in the surveyed literature.
Analysis of Orbital Interactions (e.g., SOMO-LUMO)
Specific analyses of the frontier molecular orbitals, such as SOMO-LUMO interactions, for this compound have not been published in the available scientific literature.
Future Perspectives and Emerging Research Directions for N Ethenyl N Ethylmethaniminium Chemistry
Development of Novel Catalytic Systems and Methodologies
The development of novel catalytic systems is a cornerstone of modern chemistry, aiming to provide more efficient, selective, and sustainable methods for chemical transformations. For iminium ions in general, research is focused on the design of new organocatalysts, metal-based catalysts, and photoredox catalysts that can generate and utilize these reactive intermediates in innovative ways. These advancements often lead to milder reaction conditions and the ability to construct complex molecular architectures with high precision. However, no specific catalytic systems have been reported for the generation or use of N-Ethenyl-N-ethylmethaniminium.
Integration with Biocatalysis and Artificial Enzyme Design for Iminium-based Transformations
The convergence of biocatalysis and iminium ion chemistry represents a powerful strategy for asymmetric synthesis. Researchers are actively designing artificial enzymes and engineering natural enzymes to perform reactions that are not found in nature. Current time information in Bangalore, IN. This often involves the incorporation of amino acids that can form iminium ions within the enzyme's active site, thereby harnessing the principles of organocatalysis within a biological framework. This approach offers the potential for exceptional levels of stereocontrol in chemical reactions. At present, there is no published research detailing the integration of this compound with any biocatalytic or artificial enzyme system.
Advancements in Green Chemistry Principles for Sustainable Synthesis
Green chemistry principles are increasingly integral to the development of new synthetic methodologies, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. For iminium ion chemistry, this translates to the development of catalytic cycles that operate under mild conditions, the use of non-toxic and biodegradable catalysts, and the design of reactions with high atom economy. While the synthesis of imines and the subsequent formation of iminium ions can often be achieved under green conditions, no specific studies have been published that apply these principles to the synthesis or reactions of this compound.
Exploration of New Reactive Pathways and Substrate Scopes
A significant driving force in chemical research is the discovery of new reactions and the expansion of the types of molecules that can be used in known transformations. For iminium ions, this includes their use in a wide array of chemical reactions, such as conjugate additions, cycloadditions, and cascade reactions, to form a diverse range of products. The exploration of new reactive pathways for iminium ions continues to be an active area of research, constantly broadening the toolkit of synthetic chemists. Nevertheless, the specific reactive pathways and substrate scope for this compound have not been documented in the scientific literature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
